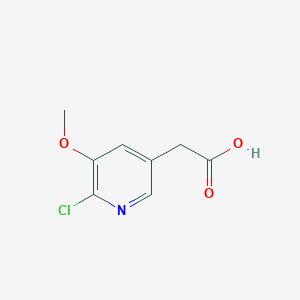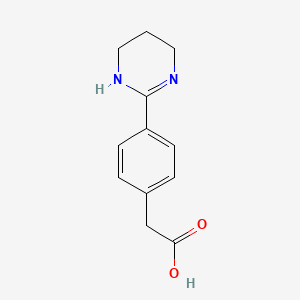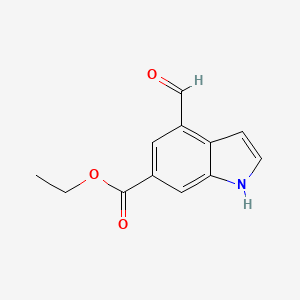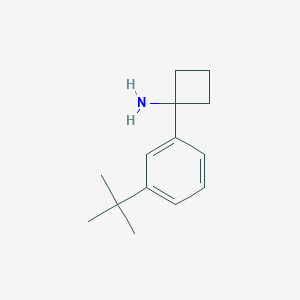
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, characterized by the presence of a chloro and methoxy group on the pyridine ring, and an acetic acid moiety attached to the 3-position of the ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid typically involves the functionalization of a pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(6-Hydroxy-5-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-(5-Methoxypyridin-3-yl)acetic acid.
Substitution: Formation of 2-(6-Amino-5-methoxypyridin-3-yl)acetic acid or 2-(6-Mercapto-5-methoxypyridin-3-yl)acetic acid.
Applications De Recherche Scientifique
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The chloro and methoxy groups on the pyridine ring can influence the compound’s binding affinity to enzymes or receptors. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Chloro-5-methoxypyridin-3-yl)boronic acid: Similar structure but with a boronic acid group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)methanol: Similar structure but with a hydroxymethyl group instead of an acetic acid moiety.
2-(6-Chloro-5-methoxypyridin-3-yl)amine: Similar structure but with an amino group instead of an acetic acid moiety.
Uniqueness
2-(6-Chloro-5-methoxypyridin-3-yl)acetic acid is unique due to the presence of both a chloro and methoxy group on the pyridine ring, combined with an acetic acid moiety. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H8ClNO3 |
|---|---|
Poids moléculaire |
201.61 g/mol |
Nom IUPAC |
2-(6-chloro-5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-6-2-5(3-7(11)12)4-10-8(6)9/h2,4H,3H2,1H3,(H,11,12) |
Clé InChI |
YBZQYFPNFONVGG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B12958150.png)













